molecular formula C18H20ClN3O2S B2662187 (Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217209-31-8

(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2662187
M. Wt: 377.89
InChI Key: BOCVKXZUISDARD-CFYXSCKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It has a carboxamide moiety, which is known to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity . The compound also contains a pyridine ring, a common structure in many biologically active molecules .


Molecular Structure Analysis

The compound contains a pyridine ring, a heterocyclic compound that contains two nitrogen atoms . The carboxamide group in the compound can form hydrogen bonds with various enzymes and proteins .

Scientific Research Applications

Synthesis and Derivative Formation

Compounds within the thienopyridine family, including structures similar to the specified compound, are often synthesized for the purpose of creating novel molecules with potential biological or pharmaceutical activities. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems explores the chemical reactivity of thienopyridine derivatives for generating complex heterocyclic systems with potential therapeutic applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential Biological Activities

Research into the biological activities of thienopyridine derivatives reveals their potential as anti-inflammatory, antimicrobial, and anticancer agents. For example, the study of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate highlighted its synthesis as part of a program targeting novel molecules with potential anti-inflammatory activities (Moloney, 2001). Another study focused on the antimicrobial activity of novel derivatives, suggesting the importance of structural modifications in enhancing biological efficacy (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Advanced Material Science Applications

Thienopyridine derivatives are also investigated for their potential applications in material science, such as the synthesis of new polymers with specific properties. The creation of aromatic polyamides and polyimides based on thienopyridine-related compounds exemplifies the exploration of these chemicals in developing new materials with desirable thermal and mechanical properties (Yang & Lin, 1995).

Future Directions

The future research directions for this compound could involve further investigation into its potential biological activities, given the presence of the carboxamide group and the pyridine ring, both of which are common in many biologically active compounds . Further studies could also explore its synthesis and chemical properties in more detail.

properties

IUPAC Name

6-methyl-2-[[(Z)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S.ClH/c1-21-10-9-13-14(11-21)24-18(16(13)17(19)23)20-15(22)8-7-12-5-3-2-4-6-12;/h2-8H,9-11H2,1H3,(H2,19,23)(H,20,22);1H/b8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCVKXZUISDARD-CFYXSCKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C\C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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